molecular formula C9H6F6S B14850166 2,6-Bis(trifluoromethyl)thioanisole

2,6-Bis(trifluoromethyl)thioanisole

Cat. No.: B14850166
M. Wt: 260.20 g/mol
InChI Key: FHCJMRNRIFNQAS-UHFFFAOYSA-N
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Description

2,6-Bis(trifluoromethyl)thioanisole is an organosulfur compound characterized by the presence of two trifluoromethyl groups attached to the aromatic ring and a thioether functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(trifluoromethyl)thioanisole typically involves the introduction of trifluoromethyl groups onto a thioanisole backbone. One common method involves the reaction of 2,6-dibromoanisole with trifluoromethylthiolate anion under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(trifluoromethyl)thioanisole undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides and sulfones.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

    Reduction: The trifluoromethyl groups can be reduced under specific conditions to form corresponding methyl derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in the presence of a catalyst.

    Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Substitution: Formation of nitro or halogenated derivatives.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

2,6-Bis(trifluoromethyl)thioanisole has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Incorporated into polymers and other materials to impart unique properties such as increased thermal stability and chemical resistance.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2,6-Bis(trifluoromethyl)thioanisole in chemical reactions involves the activation of the thioether group and the electron-withdrawing effects of the trifluoromethyl groups. These effects influence the reactivity of the compound, making it a versatile intermediate in various synthetic pathways. The molecular targets and pathways involved depend on the specific reaction and conditions employed.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis(trifluoromethyl)aniline
  • 2,6-Bis(trifluoromethyl)benzoic acid
  • 2,5-Bis(trifluoromethyl)thiophene

Uniqueness

2,6-Bis(trifluoromethyl)thioanisole is unique due to the presence of both trifluoromethyl groups and a thioether functional group. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical transformations and applications.

Properties

Molecular Formula

C9H6F6S

Molecular Weight

260.20 g/mol

IUPAC Name

2-methylsulfanyl-1,3-bis(trifluoromethyl)benzene

InChI

InChI=1S/C9H6F6S/c1-16-7-5(8(10,11)12)3-2-4-6(7)9(13,14)15/h2-4H,1H3

InChI Key

FHCJMRNRIFNQAS-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=C1C(F)(F)F)C(F)(F)F

Origin of Product

United States

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